molecular formula C13H16N2O4 B4820183 N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide

Cat. No. B4820183
M. Wt: 264.28 g/mol
InChI Key: GCEMMJBMGLEUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CPDA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide acts as a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide increases the levels of endocannabinoids in the body, leading to the observed therapeutic effects. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to modulate other signaling pathways, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been found to reduce pain, inflammation, and anxiety. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is its potency and selectivity as an FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and the role of FAAH in various diseases. However, one limitation of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One area of interest is the development of more potent and selective FAAH inhibitors. In addition, further studies are needed to explore the potential therapeutic applications of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide in the treatment of various diseases. Finally, the development of more efficient synthesis methods for N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide could improve its accessibility for research purposes.
Conclusion:
In conclusion, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of FAAH and modulation of other signaling pathways make it a useful tool for studying the endocannabinoid system and the role of FAAH in disease. Further research is needed to fully explore the potential of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide and to develop more efficient synthesis methods.

Scientific Research Applications

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been found to have potential in the treatment of neurological disorders such as epilepsy and Huntington's disease.

properties

IUPAC Name

N-cyclopropyl-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-9-5-6-10(11(7-9)19-2)15-13(17)12(16)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEMMJBMGLEUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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